2-bromo-4-((E)-{[3-(3-chlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)-6-methoxyphenol
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Overview
Description
2-bromo-4-((E)-{[3-(3-chlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)-6-methoxyphenol is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a bromine atom, a chlorophenyl group, a sulfanyl group, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4-((E)-{[3-(3-chlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)-6-methoxyphenol typically involves a multi-step process. One common method involves the reaction of 5-chlorosalicylaldehyde with 2-bromo-4-chloroaniline in an equimolar ratio to form a Schiff base . This Schiff base is then further reacted with various metal salts to form complexes . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents involved.
Chemical Reactions Analysis
Types of Reactions
2-bromo-4-((E)-{[3-(3-chlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)-6-methoxyphenol undergoes various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenolic group would yield quinones, while reduction of the imine group would yield amines.
Scientific Research Applications
2-bromo-4-((E)-{[3-(3-chlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)-6-methoxyphenol has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.
Biology: The compound has shown antimicrobial activity against various pathogenic bacteria.
Medicine: Its potential as an antioxidant has been evaluated using assays like the DPPH assay.
Industry: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-bromo-4-((E)-{[3-(3-chlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)-6-methoxyphenol involves its interaction with biological targets through its functional groups. The phenolic group can participate in hydrogen bonding, while the triazole ring can coordinate with metal ions. Molecular docking studies have shown that the compound can bind to specific enzymes and proteins, inhibiting their activity . This binding is facilitated by the compound’s ability to form multiple interactions with the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 4-((E)-[(4-Bromo-3-chlorophenyl)imino]methyl)-1,2-benzenediol
- 4-Bromo-2-{(E)-[(4-chlorophenyl)imino]methyl}phenol
- 4-Bromo-2-{(E)-[(4’-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}-3,3’-dimethoxy[1,1’-biphenyl]-4-yl)imino]methyl}phenol
Uniqueness
What sets 2-bromo-4-((E)-{[3-(3-chlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)-6-methoxyphenol apart from similar compounds is the presence of the sulfanyl group and the triazole ring. These functional groups enhance its reactivity and potential for forming metal complexes, making it a versatile compound in various applications.
Properties
CAS No. |
478255-24-2 |
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Molecular Formula |
C16H12BrClN4O2S |
Molecular Weight |
439.7 g/mol |
IUPAC Name |
4-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylideneamino]-3-(3-chlorophenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H12BrClN4O2S/c1-24-13-6-9(5-12(17)14(13)23)8-19-22-15(20-21-16(22)25)10-3-2-4-11(18)7-10/h2-8,23H,1H3,(H,21,25)/b19-8+ |
InChI Key |
RBKQCQCTUFTYFR-UFWORHAWSA-N |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=N/N2C(=NNC2=S)C3=CC(=CC=C3)Cl)Br)O |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=NN2C(=NNC2=S)C3=CC(=CC=C3)Cl)Br)O |
Origin of Product |
United States |
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